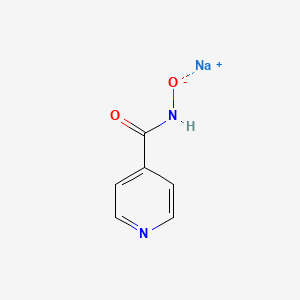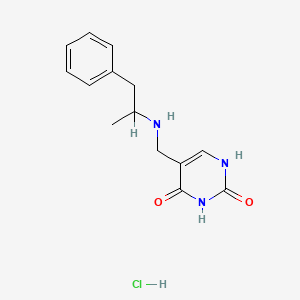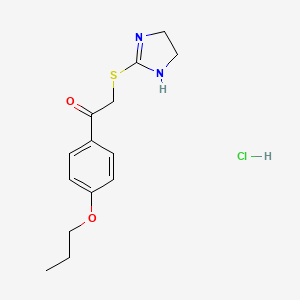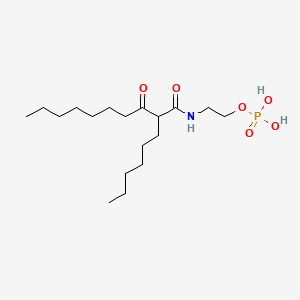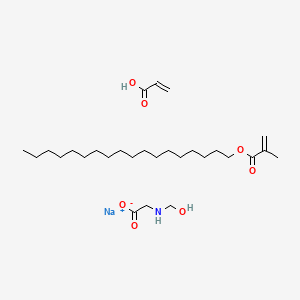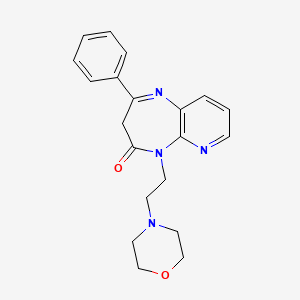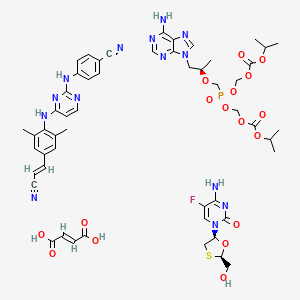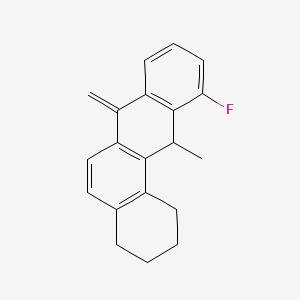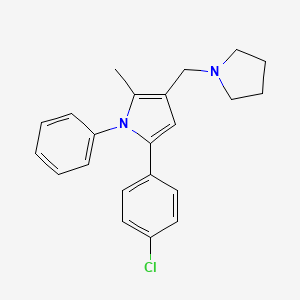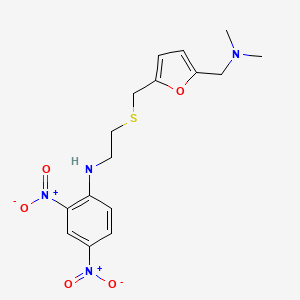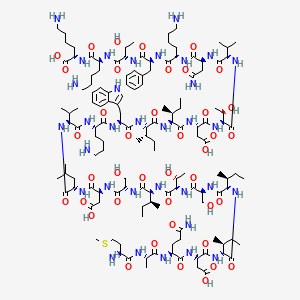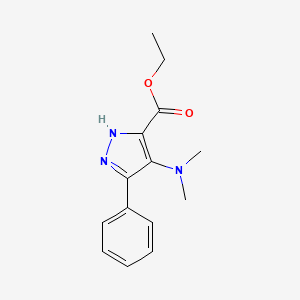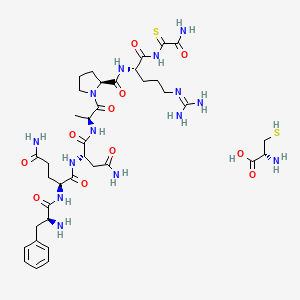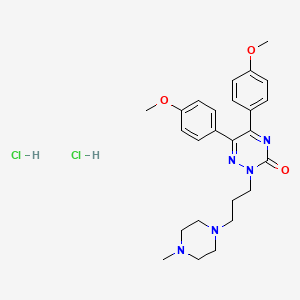
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ST 881 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of ST 881 involves several steps, each requiring specific conditions and reagents. The primary synthetic route includes the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for ST 881 often involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and allows for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
ST 881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 881 can lead to the formation of its corresponding oxide, while reduction can yield a more reduced form of the compound.
Aplicaciones Científicas De Investigación
ST 881 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and stability. In biology, ST 881 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, ST 881 is used in the production of various materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ST 881 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation of substrates and a decrease in the production of downstream products.
Comparación Con Compuestos Similares
ST 881 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include those with similar functional groups or structural motifs, such as ST 2887 . ST 881 stands out due to its higher stability and broader range of applications. The comparison of 2-D and 3-D neighboring sets in PubChem also highlights the uniqueness of ST 881 in terms of its structural similarity to other compounds .
Propiedades
Número CAS |
84423-96-1 |
|---|---|
Fórmula molecular |
C25H33Cl2N5O3 |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-2-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-triazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H31N5O3.2ClH/c1-28-15-17-29(18-16-28)13-4-14-30-25(31)26-23(19-5-9-21(32-2)10-6-19)24(27-30)20-7-11-22(33-3)12-8-20;;/h5-12H,4,13-18H2,1-3H3;2*1H |
Clave InChI |
XBLDRSLJAYMHAK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
